molecular formula C24H24N2O4 B2756990 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide CAS No. 898440-81-8

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2756990
CAS No.: 898440-81-8
M. Wt: 404.466
InChI Key: CHCSQJSJYJTNHE-UHFFFAOYSA-N
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Description

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features both indole and pyran moieties The indole nucleus is known for its presence in various bioactive compounds, while the pyran ring is a common structural motif in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyran ring can be constructed through various cyclization reactions, often involving the use of Lewis acids as catalysts .

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This can involve the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis. Additionally, continuous flow chemistry may be employed to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The pyran ring may also contribute to the compound’s biological activity by interacting with other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide apart is its combination of both indole and pyran moieties in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Biological Activity

The compound 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,4-dimethylphenyl)acetamide is a novel organic molecule that combines features of indole and pyran structures. Its complex architecture suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Indole moiety : This portion is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
  • Pyran ring : The presence of a pyran ring often enhances the compound's stability and biological interaction.
  • Acetamide group : Acetamides are recognized for their diverse biological activities, including antimicrobial and analgesic properties.

Anticancer Activity

Research indicates that compounds with indole and pyran structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that similar indole derivatives can inhibit cell proliferation by modulating signaling pathways involved in cell cycle regulation .
  • Case Studies : In vitro studies demonstrated that derivatives of indole-pyran compounds significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. These studies highlighted the importance of structural modifications in enhancing cytotoxicity .
StudyCell LineIC50 Value (µM)Observations
[A]MCF-715Induced apoptosis via caspase activation
[B]A54920Inhibited proliferation through G1 phase arrest

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored:

  • Inhibition Studies : The compound showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds suggest potential for this compound as well:

  • In Vivo Studies : Animal models treated with similar indole-pyran derivatives demonstrated reduced inflammation markers, such as TNF-alpha and IL-6 levels .
  • Mechanism : The anti-inflammatory action is thought to be mediated through inhibition of NF-kB signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors:

  • Step 1 : Formation of the indole derivative through cyclization reactions.
  • Step 2 : Coupling with a pyran derivative to form the core structure.
  • Step 3 : Final acetamide formation via acylation reactions.

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-16-7-8-20(17(2)11-16)25-24(28)15-30-23-14-29-19(12-22(23)27)13-26-10-9-18-5-3-4-6-21(18)26/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCSQJSJYJTNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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